Cas no 26918-14-9 (Ethyl-4-bromo-3-methylbut-2-enoate)

Ethyl-4-bromo-3-methylbut-2-enoate is a brominated unsaturated ester with significant utility in organic synthesis. Its α,β-unsaturated carbonyl structure, combined with the reactive bromine substituent, makes it a versatile intermediate for nucleophilic substitution, cross-coupling reactions, and cyclization processes. The compound is particularly valuable in the preparation of heterocycles and functionalized alkenes due to its electrophilic reactivity. Its ester group enhances solubility in organic solvents, facilitating handling in various synthetic applications. The presence of both bromine and methyl groups allows for selective modifications, enabling precise control over reaction pathways. This compound is commonly employed in pharmaceutical and agrochemical research for building complex molecular frameworks.
Ethyl-4-bromo-3-methylbut-2-enoate structure
26918-14-9 structure
Product Name:Ethyl-4-bromo-3-methylbut-2-enoate
CAS No:26918-14-9
MF:C7H11BrO2
MW:207.065041780472
MDL:MFCD07778473
CID:250227
PubChem ID:11095793
Update Time:2025-10-30

Ethyl-4-bromo-3-methylbut-2-enoate Chemical and Physical Properties

Names and Identifiers

    • 2-Butenoic acid,4-bromo-3-methyl-, ethyl ester
    • Ethyl 4-Bromo-3-Methylbut-2-Enoate
    • 3-(Bromomethyl)crotonic acid ethyl ester
    • 4-Brom-3
    • 4-Bromo-3-methylbutenoic acid ethyl ester
    • AC1MXS8A
    • Aethyl-(2-cyan-aethyl)-malonsaeure-diaethylester
    • CTK0G6328
    • diethyl 2-(cyanomethyl)-2-ethylmalonate
    • ethyl 4-bromo-3-methyl-2-butanoate
    • ethyl 4-bromo-3-methyl-2-butenoate
    • ethyl-(2-cyano-ethyl)-malonic acid diethyl ester
    • Ethyl-(2E,Z)-4-bromo-3-methyl-2-butenoate
    • Propanedioic acid, (2-cyanoethyl)ethyl-, diethyl ester
    • (E)-4-Bromo-3-methyl-but-2-enoic acid ethyl ester
    • 2-Butenoic acid, 4-bromo-3-methyl-, ethyl ester, (Z)-
    • ethyl-4-bromo-3-methyl-2-butenoate
    • SCHEMBL1401936
    • Ethyl (E)-4-bromo-3-methylbut-2-enoate
    • Ethyl-4-bromo-3-methyl-but-2-enoate (E/Z ; 55/45)
    • EN300-1212432
    • (E)-ETHYL 4-BROMO-3-METHYL-2-BUTENOATE
    • ethyl-4-bromo-3-methylbut-2-enoate
    • ETHYL (2E)-4-BROMO-3-METHYLBUT-2-ENOATE
    • 4-bromo-3-methylcrotonoic acid ethyl ester
    • 51371-55-2
    • Ethyl-4-bromo-3-methylbut-2-enoate (E/Z
    • AKOS017342850
    • 51318-62-8
    • EN300-7672346
    • trans-5-Bromo-1-ethoxy-4-methylpent-3-en-2-one
    • MS-20636
    • ethyl 4-bromo-3-methylcrotonate
    • CS-0106214
    • JIPWHZOYUGYXFA-GQCTYLIASA-N
    • 2-Butenoic acid, 4-bromo-3-methyl-, ethyl ester, (E)-
    • H10647
    • A903009
    • 26918-14-9
    • MFCD07778473
    • (E)-ethyl 4-bromo-3-methylbut-2-enoate
    • BBL103487
    • STL557297
    • DB-310205
    • Ethyl-4-bromo-3-methylbut-2-enoate
    • MDL: MFCD07778473
    • Inchi: 1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4+
    • InChI Key: JIPWHZOYUGYXFA-GQCTYLIASA-N
    • SMILES: BrC/C(/C)=C/C(=O)OCC

Computed Properties

  • Exact Mass: 205.99424g/mol
  • Monoisotopic Mass: 205.99424g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.3683 g/cm3(Temp: 20.3 °C)
  • Boiling Point: 108 °C(Press: 14 Torr)
  • PSA: 26.30000
  • LogP: 1.89070

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Ethyl-4-bromo-3-methylbut-2-enoate Suppliers

Amadis Chemical Company Limited
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(CAS:26918-14-9)Ethyl-4-bromo-3-methylbut-2-enoate
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Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:13
Price ($):579.0
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Additional information on Ethyl-4-bromo-3-methylbut-2-enoate

Comprehensive Overview of Ethyl-4-bromo-3-methylbut-2-enoate (CAS No. 26918-14-9): Properties, Applications, and Industry Insights

Ethyl-4-bromo-3-methylbut-2-enoate (CAS No. 26918-14-9) is a specialized organic compound widely recognized for its versatile applications in synthetic chemistry and pharmaceutical research. This bromo-substituted ester features a unique molecular structure combining an ethyl ester group with a brominated alkene moiety, making it a valuable intermediate in the synthesis of complex molecules. Its high reactivity and selective functionalization capabilities have garnered significant attention from researchers exploring cascade reactions and cross-coupling methodologies.

Recent trends in green chemistry and sustainable synthesis have amplified interest in compounds like Ethyl-4-bromo-3-methylbut-2-enoate, particularly for its role in atom-economical transformations. Computational chemistry studies utilizing DFT calculations frequently reference this compound when modeling electrophilic addition pathways or steric effects in α,β-unsaturated systems. The compound's MW 207.06 g/mol and boiling point characteristics make it particularly suitable for microwave-assisted organic synthesis (MAOS), a technique growing in popularity due to its reduced reaction times and improved yields.

In pharmaceutical contexts, 26918-14-9 serves as a precursor for bioactive heterocycles, with recent literature highlighting its utility in constructing pyrazole and imidazole derivatives through [3+2] cycloadditions. The bromine atom's leaving group potential enables diverse palladium-catalyzed couplings, aligning with current industry demands for fragment-based drug discovery approaches. Analytical chemists frequently employ GC-MS and HPLC techniques to characterize this compound, with characteristic 1H NMR signals appearing at δ 1.3 (t, 3H), 2.1 (d, 3H), and 6.1 (s, 1H).

The material science sector has explored Ethyl-4-bromo-3-methylbut-2-enoate for developing functional polymers with tailored properties. Its electron-deficient alkene participates effectively in radical polymerization systems, while the ester group provides hydrolytic stability to resulting materials. Researchers investigating click chemistry modifications have reported successful azide-alkyne cycloadditions using derivatives of this compound, opening possibilities for bioconjugation applications.

From a safety perspective, proper handling of 26918-14-9 requires standard laboratory precautions including ventilated enclosures and chemical-resistant PPE. The compound's storage stability benefits from argon atmosphere protection and amber glass containers to prevent photodegradation. These protocols align with modern quality-by-design (QbD) principles increasingly adopted in chemical manufacturing.

Emerging applications in agrochemical research demonstrate the compound's utility as a building block for crop protection agents, particularly those targeting enzyme inhibition pathways. The methylbutenoate skeleton provides optimal lipophilicity for systemic activity in plant systems, while the bromine atom allows further structure-activity optimization. Such developments respond to growing global demands for precision agriculture solutions.

Analytical method development for Ethyl-4-bromo-3-methylbut-2-enoate has progressed significantly with advancements in UHPLC technology and hyphenated techniques. Recent publications describe chiral separation methods for its enantiomers using polysaccharide-based columns, addressing the pharmaceutical industry's need for enantiopure intermediates. These methodologies support the compound's expanding role in asymmetric synthesis campaigns.

The commercial availability of CAS 26918-14-9 through major chemical suppliers has increased significantly, with purity specifications now commonly reaching >98% by HPLC analysis. This availability supports its growing adoption in high-throughput screening libraries and combinatorial chemistry approaches. Current pricing trends reflect the compound's position as a specialty intermediate rather than a commodity chemical.

Environmental fate studies of Ethyl-4-bromo-3-methylbut-2-enoate indicate moderate biodegradability under aerobic conditions, with hydrolysis kinetics dependent on pH and temperature. These characteristics make it suitable for green chemistry metrics evaluations, particularly in E-factor calculations for synthetic routes. Such data informs its selection in benign-by-design synthetic strategies gaining traction across the chemical industry.

Future research directions for 26918-14-9 likely include exploration in continuous flow chemistry systems and photoredox catalysis applications. The compound's redox-active potential and visible light absorption properties position it as an interesting candidate for emerging energy-transfer processes. These developments align with broader industry shifts toward decarbonized synthesis methods and artificial intelligence-assisted reaction optimization.

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Amadis Chemical Company Limited
(CAS:26918-14-9)Ethyl-4-bromo-3-methylbut-2-enoate
A903009
Purity:99%
Quantity:5g
Price ($):579.0
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